molecular formula C9H11ClN2O B088802 1-(4-Chlorophenyl)-1,3-dimethylurea CAS No. 13578-25-1

1-(4-Chlorophenyl)-1,3-dimethylurea

Cat. No.: B088802
CAS No.: 13578-25-1
M. Wt: 198.65 g/mol
InChI Key: XZTUYISAOWDOSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-1,3-dimethylurea is a substituted urea derivative of interest in chemical and agricultural research. This compound is structurally analogous to 3-(4-Chlorophenyl)-1,1-dimethylurea (Monuron) , a well-known phenylurea herbicide . Monuron has been extensively studied for its herbicidal properties, demonstrating effectiveness in eradicating deep-rooted perennial weeds by inhibiting photosynthesis . The structural similarity makes this compound a valuable compound for comparative studies in the synthesis and structure-activity relationship (SAR) of herbicidal agents, as well as for investigating the environmental fate and metabolic pathways of substituted phenylureas . Researchers can utilize this chemical as a building block or reference standard in analytical chemistry. The compound should be stored in a cool, dry place. This product is designated For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13578-25-1

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

1-(4-chlorophenyl)-1,3-dimethylurea

InChI

InChI=1S/C9H11ClN2O/c1-11-9(13)12(2)8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)

InChI Key

XZTUYISAOWDOSC-UHFFFAOYSA-N

SMILES

CNC(=O)N(C)C1=CC=C(C=C1)Cl

Canonical SMILES

CNC(=O)N(C)C1=CC=C(C=C1)Cl

Other CAS No.

13578-25-1

Origin of Product

United States

Synthesis and Chemical Modification of 1 4 Chlorophenyl 1,3 Dimethylurea

Established Synthetic Pathways for Monuron (B1676734)

The primary industrial method for producing monuron has historically relied on a straightforward chemical reaction. This pathway is noted for its efficiency in generating the target compound.

Reaction of p-Chlorophenylisocyanate with Dimethylamine (B145610)

The established and commercially utilized synthesis for monuron involves the direct reaction of p-chlorophenylisocyanate with dimethylamine. who.int This nucleophilic addition reaction is characteristic of isocyanates, which are highly reactive towards amines. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbon atom of the isocyanate group. This leads to the formation of a stable urea (B33335) linkage, resulting in the 1-(4-Chlorophenyl)-1,3-dimethylurea molecule.

This method is efficient for large-scale production. Technical grade monuron produced via this pathway typically has a high purity, though it may contain small amounts of impurities such as 1,3-bis(4-chlorophenyl)urea. who.int

Advances in Synthetic Methodologies for Substituted Ureas

While the isocyanate-amine reaction is a robust method, modern synthetic chemistry has sought more environmentally benign and versatile alternatives for the synthesis of substituted ureas like monuron. These advanced methodologies often focus on avoiding hazardous reagents and employing milder reaction conditions.

Catalyst-Free Approaches for N-Substituted Urea Synthesis in Aqueous Media

A significant advancement in urea synthesis is the development of catalyst-free methods that proceed in water, a green solvent. who.intsigmaaldrich.com One such efficient method involves the nucleophilic addition of amines to potassium isocyanate in water, completely avoiding the need for organic co-solvents. who.intprepchem.com This approach allows for the synthesis of a wide variety of N-substituted ureas in good to excellent yields and high purity, often requiring only simple filtration or extraction, thereby avoiding silica (B1680970) gel chromatography. who.int

The process is scalable and has been demonstrated for the gram-scale synthesis of commercially important molecules. who.int For instance, a one-pot synthesis of the herbicide Isoproturon (B30282), a compound structurally related to monuron, has been successfully developed using this aqueous, catalyst-free method. prepchem.com This highlights the potential of such methodologies for producing phenyl-dimethylurea compounds in a more sustainable manner. prepchem.com

Oxidative Carbonylation as a Route to N-Containing Carbonyl Compounds

Oxidative carbonylation represents a powerful, albeit more complex, strategy for constructing N-containing carbonyl compounds, the core structure of ureas. sigmaaldrich.comorgsyn.org This class of reactions involves the insertion of carbon monoxide into a substrate in the presence of an oxidant, typically catalyzed by transition metals like palladium. sigmaaldrich.comorgsyn.org

For the synthesis of urea precursors, amines can be subjected to oxidative carbonylation. nih.gov For example, the carbonylation of amines can lead to the formation of amides and related structures. nih.gov While not a direct route to monuron itself, these methods are crucial in the broader context of synthesizing complex N-containing carbonyl compounds from simple feedstocks. The reaction mechanisms often involve the formation of a metal-carbonyl complex which is then attacked by the amine nucleophile. This field is continually evolving, with research focusing on using non-noble metal catalysts and green oxidants to improve the sustainability of these transformations.

Derivatization and Analog Development

To explore structure-activity relationships and modify physicochemical properties, researchers have synthesized various derivatives and analogs of urea herbicides, including monuron.

Synthesis of Thio and Seleno Analogs of Urea Herbicides

Thio- and selenoureas, where the carbonyl oxygen of the urea is replaced by a sulfur or selenium atom, respectively, are important structural analogs. The synthesis of thio and seleno analogs of monuron has been reported. The general synthetic route begins with the corresponding aryl amine, p-chloroaniline.

For the thio-analog, p-chloroaniline is reacted with thiophosgene (B130339) to produce p-chlorophenyl isothiocyanate. For the seleno-analog, the aryl amine is converted to an isoselenocyanate. The subsequent reaction of these isothio- or isoselenocyanates with dimethylamine yields the desired 1-(4-chlorophenyl)-3,3-dimethylthiourea and 1-(4-chlorophenyl)-3,3-dimethylselenourea.

Below are tables detailing the yields and physical data for the synthesized thio and seleno analogs of monuron and related herbicides.

Table 1: Yields of Thio (3e) and Seleno (6e) Analogs of Monuron

Compound No.RnXYield (%)
3e4-ClS80
6e4-ClSe65
Data adapted from a 2009 study on thio and seleno analogs of urea herbicides.

Table 2: Physicochemical and Spectral Data of Thio (3e) and Seleno (6e) Analogs of Monuron

Compound No.Molecular FormulaM.p. (°C)1H NMR (δ ppm)13C NMR (δ ppm)
3eC9H11ClN2S138–1403.24 (s, 6H, 2CH3), 7.20–7.41 (m, 4H, Ar), 8.32 (s, 1H, NH)41.2 (N(CH3)2), 127.3, 129.1, 131.0, 136.9 (Ar), 180.8 (C=S)
6eC9H11ClN2Se136–1383.20 (s, 6H, 2CH3), 7.22–7.38 (m, 4H, Ar), 8.45 (s, 1H, NH)43.1 (N(CH3)2), 126.9, 129.2, 130.6, 138.1 (Ar), 181.7 (C=Se)
Data adapted from a 2009 study on thio and seleno analogs of urea herbicides.

Exploration of Novel Substituted Urea Structures through Chemical Transformations

The scaffold of this compound serves as a versatile platform for the synthesis of new, more complex substituted urea derivatives. Chemical transformations of this compound primarily target the modification of the urea moiety or the aromatic ring to explore new chemical spaces and generate molecules with potentially enhanced biological activities. Research in this area often involves multi-step reaction sequences to introduce diverse functional groups.

One common approach involves the strategic modification of the phenyl ring. For instance, the chlorine substituent can be replaced or other functional groups can be added to the aromatic ring through various organic reactions. However, transformations more commonly focus on the urea portion of the molecule.

A key strategy for creating novel substituted ureas from precursors like this compound involves the reaction of a primary sulfonamide with an appropriate aryl isocyanate. In a representative synthesis, a 4-substituted pyridine-3-sulfonamide (B1584339) can be reacted with an aryl isocyanate, such as 4-chlorophenyl isocyanate, in the presence of a base like anhydrous potassium carbonate. This reaction proceeds at room temperature in a solvent like dry acetone. The initial product is an intermediate potassium salt, which upon acidification with dilute hydrochloric acid, yields the desired diarylsulfonylurea. This method has been successfully employed to synthesize a series of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides. mdpi.com

The following table outlines a general reaction scheme for the synthesis of such novel substituted ureas:

Reactant 1Reactant 2Reagents and ConditionsProduct
4-Substituted Pyridine-3-sulfonamideAryl isocyanate (e.g., 4-chlorophenyl isocyanate)Anhydrous potassium carbonate, Dry acetone, Room temperature, 24h; then dilute HCl4-Substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamide

Table 1: General Reaction for the Synthesis of Novel Diaryl-Sulfonylureas

One notable example from this synthetic approach is the compound N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide. mdpi.com This molecule, which incorporates the 4-chlorophenyl urea structure, has demonstrated significant in vitro activity against various cancer cell lines, particularly leukemia, colon cancer, and melanoma, with average GI50 values in the micromolar range. mdpi.com

The exploration of such chemical transformations is crucial for the development of new chemical entities with potential therapeutic applications. The ability to modify the this compound scaffold allows for the fine-tuning of physicochemical properties and biological activity, leading to the discovery of novel and more effective compounds.

Applications of this compound in Pharmaceutical Intermediate Synthesis

This compound and structurally related compounds are recognized as important intermediates in the synthesis of various pharmaceutical agents. The urea functional group and the substituted phenyl ring provide a versatile starting point for the construction of more complex molecules with desired pharmacological activities. While direct, large-scale industrial synthesis of a specific marketed drug from this compound is not prominently documented in publicly available literature, its utility as a building block is evident from the synthesis of numerous biologically active compounds in a research context.

Phenylurea derivatives, in general, are key components in a variety of herbicides and have also found significant applications in pharmaceutical development. For instance, 3-(4-Chlorophenyl)-1,1-dimethylurea is noted to serve as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. nih.gov

The structural motif of a substituted phenylurea is present in several approved drugs. For example, diaryl urea derivatives like sorafenib (B1663141) and regorafenib (B1684635) are established anticancer agents. nih.gov The synthesis of analogs of such drugs often involves the reaction of an appropriate amine with an isocyanate, a reaction pathway where a compound like this compound could potentially serve as a precursor or a reference compound for structural design.

In the synthesis of novel diaryl urea derivatives bearing a quinoxalindione moiety, which are analogs of sorafenib, the general synthetic strategy involves reacting an amine with an appropriate isocyanate. nih.gov While not directly using this compound, this highlights the importance of the substituted phenylurea scaffold in medicinal chemistry.

The following table provides examples of how related substituted ureas are utilized as intermediates or are the final products with significant biological activity.

Intermediate/PrecursorReaction TypeResulting Compound/Drug ClassTherapeutic Area
4-Substituted Pyridine-3-sulfonamides and 4-chlorophenyl isocyanateNucleophilic additionN-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamideAnticancer (in research)
3-(4-Chlorophenyl)-1,1-dimethylureaGeneral IntermediateAnti-inflammatory and analgesic drugsAnti-inflammatory, Analgesic

Table 2: Pharmaceutical Applications of Substituted Phenylureas

Molecular and Biochemical Mechanisms of Action in Plant Systems

Photosystem II Inhibition and Photosynthetic Electron Transport

The primary mechanism of action for 1-(4-Chlorophenyl)-1,3-dimethylurea is the inhibition of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain in chloroplasts. cambridge.org This inhibition disrupts the normal flow of electrons, which is essential for the conversion of light energy into chemical energy.

Like other phenylurea herbicides, Monuron (B1676734) blocks the electron flow from Photosystem II. cambridge.org Specifically, it is understood to interfere with the electron transfer between the primary quinone electron acceptor (QA) and the secondary quinone electron acceptor (QB) on the reducing side of PSII. nih.gov This blockage prevents the re-oxidation of QA-, effectively halting the linear photosynthetic electron transport chain. andreiherdean.com As a result, the production of ATP and NADPH, which are vital for carbon fixation in the Calvin cycle, is significantly reduced. While it effectively shuts down linear photosynthesis, it does not inhibit Photosystem I or the process of carbon fixation directly.

Physiological Effects on Plant Growth and Development

The disruption of photosynthesis at the molecular level manifests in several observable physiological effects on the plant, ultimately hindering its growth and development.

Inhibition of Dry Matter Accumulation

A direct consequence of inhibited photosynthesis is a marked reduction in the plant's ability to produce and accumulate dry matter. Research on detached primary leaves of Phaseolus vulgaris demonstrated that the application of 15–20 μg of monuron per gram of fresh leaf tissue resulted in a 90% inhibition of dry matter increase. cdnsciencepub.com However, the effect is concentration-dependent, with lower internal concentrations of 1–2 μg/g paradoxically leading to a slight enhancement of dry matter accumulation. cdnsciencepub.com At higher internal concentrations of 5–10 μg/g, a significant suppression of dry matter increase is observed. cdnsciencepub.com The age of the leaf and the time of year can also influence the critical concentration levels required to produce these effects. cdnsciencepub.com

**Table 1: Effect of Monuron Concentration on Dry Matter Accumulation and Transpiration in *Phaseolus vulgaris***

Internal Monuron Concentration (μg/g fresh leaf) Effect on Dry Matter Accumulation Effect on Transpiration
1–2 Enhancement Enhancement
5–10 Suppression Enhancement
15–20 90% Inhibition 40–50% Suppression

Data sourced from a study on detached primary leaves. cdnsciencepub.com

Modulation of Transpiration Rates

The effect of this compound on transpiration is complex and also appears to be concentration-dependent. In studies with detached leaves of Phaseolus vulgaris, lower internal concentrations of 1–2 μg/g and 5–10 μg/g of monuron led to an enhancement of transpiration. cdnsciencepub.com Conversely, a higher application of 15–20 μg of monuron per gram of fresh leaf, which severely inhibited dry matter production, also suppressed transpiration by 40–50%. cdnsciencepub.com This suggests a dual effect where lower concentrations may induce stomatal opening or other effects that increase water loss, while higher, more toxic concentrations lead to a shutdown of physiological processes, including transpiration.

Impact on Root Growth and Extension

The inhibitory effects of this compound extend to the root system, although the sensitivity can vary depending on the presence of chlorophyll (B73375) in the roots. For instance, the extension growth of the chlorophyll-containing roots of Hydrocharis morsusranae was inhibited by a concentration of 0.5 p.p.m. of monuron. cdnsciencepub.com In contrast, much higher concentrations, near the water saturation point of 230 p.p.m., were required to inhibit the extension growth of non-chlorophyll-containing roots of species like Zea mays and Phleum pratense, as well as detached roots of Pisum sativum. cdnsciencepub.com This indicates that the primary mode of action is strongly linked to photosynthetic activity, even in root tissues that contain chlorophyll.

Table 2: Inhibitory Concentrations of Monuron on Root Growth

Plant Species Root Type Inhibitory Concentration (p.p.m.)
Hydrocharis morsusranae Chlorophyll-containing 0.5
Zea mays Non-chlorophyll-containing (attached) ~230
Phleum pratense Non-chlorophyll-containing (attached) ~230
Pisum sativum Non-chlorophyll-containing (detached) ~230

Data reflects the concentration required to inhibit root extension growth. cdnsciencepub.com

Biochemical Pathways Affected within Plant Metabolism

The primary inhibition of photosynthetic electron transport triggers secondary effects on major biochemical pathways within the plant, particularly those related to carbohydrate synthesis.

Disruption of Non-Water-Soluble Carbohydrate Formation

Analysis of detached leaves treated with inhibitory concentrations of monuron (15–20 μg/g) revealed a significant disruption in the formation of non-water-soluble carbohydrates. cdnsciencepub.com This is a direct outcome of the blockage of photosynthesis, as the plant is unable to produce the necessary precursors for the synthesis of complex carbohydrates like starch. The study indicated a marked suppression in the formation of these storage carbohydrates. cdnsciencepub.com Interestingly, the same study noted little to no effect on the levels of water-soluble carbohydrates and only a slight suppression in the formation of water-soluble nitrogen compounds. cdnsciencepub.com This highlights the specific impact on the pathways that convert the immediate products of photosynthesis into long-term storage forms.

General Interference with Plant Energy Metabolism

The primary mechanism by which this compound, commonly known as Monuron, exerts its herbicidal effects is through the profound disruption of the plant's energy metabolism. This interference is centered on the inhibition of photosynthesis, the fundamental process by which plants convert light energy into chemical energy.

Monuron is a systemic herbicide that, once absorbed by the roots, is translocated to the leaves where it targets the photosynthetic machinery within the chloroplasts. Specifically, it interrupts the photosynthetic electron transport chain, a critical sequence of reactions for energy production. The direct consequence of this interruption is the cessation of the synthesis of two vital energy-carrying molecules: adenosine (B11128) triphosphate (ATP) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH).

In a healthy plant, the linear electron flow during photosynthesis generates ATP and NADPH in a specific ratio required for the Calvin-Benson-Bassham (CBB) cycle, where carbon dioxide is fixed into organic molecules. By blocking the electron flow, Monuron effectively starves the plant of the energy and reducing power necessary to sustain the CBB cycle and other essential metabolic processes. This leads to an inability to produce the carbohydrates needed for growth and survival.

Furthermore, the blockage of the electron transport chain leads to the over-reduction of the photosynthetic apparatus and the generation of reactive oxygen species (ROS). These highly reactive molecules cause secondary oxidative stress, leading to rapid cellular damage, including lipid peroxidation, protein degradation, and eventually, cell death.

Insights from Enzyme Inhibition Studies in Plants

Detailed enzymatic studies have elucidated the precise molecular target of Monuron within the plant's photosynthetic apparatus. Monuron belongs to the phenylurea class of herbicides, which are known to be highly specific inhibitors of Photosystem II (PSII), a key enzyme complex in the thylakoid membranes of chloroplasts.

The herbicidal activity of Monuron stems from its ability to block the electron flow at a specific site within PSII. Research has shown that Monuron binds to the D1 protein, a core subunit of the PSII reaction center. This binding occurs at the QB niche, the binding site for plastoquinone (B1678516), a mobile electron carrier. By occupying this site, Monuron competitively inhibits the binding of plastoquinone, thereby blocking the transfer of electrons from the primary quinone acceptor (QA) to plastoquinone. This specific inhibition of the water-plastoquinone oxidoreductase activity of PSII is the critical event that initiates the herbicidal effects.

The structural similarity of Monuron to Diuron (B1670789) (3-(3,4-dichlorophenyl)-1,1-dimethylurea), another phenylurea herbicide, means they share an identical mechanism of action. The inhibitory potency of these herbicides is often quantified by the IC50 value, which is the concentration required to inhibit a biological process by 50%. While specific IC50 values for Monuron can vary depending on the plant species and experimental conditions, studies on the closely related Diuron provide valuable comparative insights into the efficacy of this class of herbicides.

Table 1: Comparative Inhibitory Activity of Diuron on Photosystem II

Plant Species/SystemInhibitory Effect (IC50) on Photosynthetic Activity
Freshwater Algae7 - 36 µg/L (for growth inhibition over 72h)
Periphytic Microalgae5 - 25 µg/L (for PSII inhibition after 1-4h)

This data for Diuron is presented due to its structural and mechanistic similarity to Monuron, providing a strong indication of the potency of this class of herbicides.

The inhibition of PSII by Monuron is a highly efficient process. The blockage of electron transport not only halts ATP and NADPH production but also leads to an accumulation of excited chlorophyll molecules. This excess energy, unable to be dissipated through the normal photochemical pathway, results in the formation of triplet chlorophyll, which reacts with molecular oxygen to produce highly damaging singlet oxygen, a type of reactive oxygen species.

Table 2: Summary of Key Enzymes and Processes Affected by this compound

Enzyme/ProcessSpecific Target/EffectConsequence
Photosystem II (PSII) D1 protein (QB binding site)Inhibition of electron transport
Water-Plastoquinone Oxidoreductase Competitive inhibition of plastoquinone bindingBlockage of electron flow from QA to QB
ATP Synthesis Indirectly inhibitedCessation of photophosphorylation
NADPH Synthesis Indirectly inhibitedCessation of NADP+ reduction
Calvin-Benson-Bassham Cycle Indirectly inhibitedLack of ATP and NADPH halts carbon fixation

Environmental Dynamics and Transformation Pathways of 1 4 Chlorophenyl 1,3 Dimethylurea

Degradation in Soil Environments

The transformation of 1-(4-chlorophenyl)-1,3-dimethylurea in soil is predominantly a biologically mediated process, influenced by the soil's physical and chemical properties.

The breakdown of phenylurea herbicides, a class to which this compound belongs, is primarily accomplished by soil microorganisms. oup.comnih.gov Various bacterial strains have been identified that can utilize these compounds as a source of carbon and nitrogen. oup.com The degradation process is often not carried out by a single microbial species but by a consortium of different microorganisms working in concert. oup.comnih.gov

Key microorganisms capable of degrading phenylurea herbicides include bacteria from the genera Arthrobacter, Bacillus, Pseudomonas, Sphingomonas, Variovorax, and Ochrobactrum. oup.comnih.govnih.gov For instance, Arthrobacter globiformis strain D47 has been shown to degrade several phenylurea herbicides, including the related compound monolinuron (B160109), by hydrolytically cleaving the urea (B33335) side chain to produce the corresponding aniline (B41778) derivative. oup.com Similarly, Ochrobactrum anthropi has demonstrated the ability to biodegrade multiple phenylurea herbicides. nih.gov The initial steps in the microbial degradation of this compound involve enzymatic attacks on the urea side chain.

Table 1: Key Soil Microorganisms in Phenylurea Herbicide Degradation

Genus Degradation Capability Reference
Arthrobacter Capable of degrading various phenylurea herbicides, including diuron (B1670789) and monolinuron. oup.com oup.com
Bacillus A linuron-degrading strain has been identified as Bacillus sphaericus. oup.com oup.com
Pseudomonas Isolates identified as Pseudomonas fluorescens have shown the ability to degrade isoproturon (B30282). oup.com oup.com
Sphingomonas Proliferation of these species has been linked to the rapid degradation of isoproturon in agricultural soils. oup.com oup.com
Ochrobactrum O. anthropi CD3 has been shown to biodegrade diuron, linuron (B1675549), chlorotoluron (B1668836), and isoproturon. nih.gov nih.gov

The microbial metabolism of this compound proceeds through several key transformation steps. The primary degradation pathway involves N-demethylation and hydrolysis of the urea moiety. nih.govresearchgate.net

N-Demethylation: This process involves the sequential removal of the methyl groups from the nitrogen atoms of the urea side chain. For this compound, this would lead to the formation of 1-(4-chlorophenyl)-3-methylurea (B164958) and subsequently 1-(4-chlorophenyl)urea.

Hydrolysis of Urea Moiety: Following demethylation, or sometimes occurring directly, the urea bond is cleaved. This hydrolysis step is a critical part of the degradation, leading to the formation of 4-chloroaniline (B138754) and other derivatives. oup.comnih.gov For example, the degradation of the related compound diuron produces metabolites like N'-(3,4-dichlorophenyl)-N-methylurea (DCPMU) and N'-(3,4-dichlorophenyl)urea (DCPU) before forming 3,4-dichloroaniline (B118046) (3,4-DCA). nih.gov

Ring Hydroxylation and Cleavage: After the formation of 4-chloroaniline, further degradation typically involves hydroxylation of the aromatic ring. This step increases the water solubility of the metabolite and makes the ring more susceptible to cleavage, ultimately leading to the mineralization of the compound into carbon dioxide, water, and inorganic chloride. researchgate.net

Table 2: Major Soil Degradation Pathways and Metabolites

Degradation Step Description Key Intermediates/Products Reference
N-Demethylation Stepwise removal of methyl groups from the urea structure. 1-(4-chlorophenyl)-3-methylurea, 1-(4-chlorophenyl)urea nih.govresearchgate.net
Hydrolysis Cleavage of the urea side chain from the phenyl ring. 4-chloroaniline oup.comnih.gov
Ring Hydroxylation Addition of hydroxyl (-OH) groups to the aromatic ring. Hydroxylated chloroaniline derivatives researchgate.net

The rate at which this compound degrades in soil is significantly affected by various soil properties. The persistence of this compound, often measured by its half-life, is not constant but varies with the soil environment. nih.govwikipedia.org

Organic Matter Content: Soils with higher organic matter content tend to exhibit stronger adsorption of phenylurea herbicides. While this can reduce the immediate bioavailability of the compound to microorganisms, it can also protect it from degradation, potentially increasing its persistence.

Microbiological Population: The size, diversity, and activity of the soil microbial community are crucial for degradation. nih.gov Soils with a history of pesticide application may harbor adapted microbial populations capable of degrading the compound more rapidly. oup.com

Moisture and Temperature: These factors directly impact microbial activity. Optimal degradation rates generally occur under warm, moist conditions that are favorable for microbial growth and metabolism. mdpi.com

Photochemical Transformation in Aqueous Systems

In aquatic environments, this compound can be transformed by photochemical processes, where it is broken down by the energy from sunlight.

The photodegradation of this compound in water can occur through two main mechanisms: direct and indirect photolysis. researchgate.netnih.gov

Direct Photolysis: This process involves the direct absorption of ultraviolet (UV) radiation from sunlight by the molecule itself. nih.gov The absorbed energy excites the molecule to a higher energy state, which can lead to the cleavage of chemical bonds. For phenylurea herbicides, this can result in the scission of the C-N bond in the urea bridge. nih.gov

Indirect Photolysis: This is often the more significant pathway in natural waters. It occurs when other substances present in the water, known as photosensitizers, absorb sunlight and generate highly reactive chemical species. researchgate.net These reactive species then attack and degrade the herbicide molecule. Common photosensitizers in natural waters include nitrate (B79036) ions (NO₃⁻), nitrite (B80452) ions (NO₂⁻), and dissolved organic matter (like humic acids). researchgate.netnih.gov The primary reactive species generated include hydroxyl radicals (•OH), which are powerful, non-selective oxidants that can rapidly degrade a wide range of organic pollutants. researchgate.net The presence of photocatalysts like titanium dioxide (TiO₂) can also significantly accelerate photodegradation through the generation of electron-hole pairs and subsequent reactive oxygen species. nih.goverudit.org

Photochemical degradation leads to a variety of transformation products, resulting from reactions such as demethylation, hydroxylation, and cleavage of the urea structure. researchgate.net

Studies on the closely related compound monuron (B1676734) show that photolysis leads to successive demethylation of the urea side chain. researchgate.net The primary photochemical reactions for this compound are expected to be similar and include:

N-Demethylation and N-Demethoxylation: Similar to microbial degradation, the removal of methyl groups is a common initial step. For the related compound monolinuron, N-demethoxylation and subsequent N-demethylation have been observed. researchgate.net

Hydroxylation of the Aromatic Ring: The attack by hydroxyl radicals during indirect photolysis often results in the addition of -OH groups to the chlorophenyl ring, forming various hydroxyphenyl-substituted products. researchgate.net

Urea Moiety Transformation: The urea group can be transformed into other functional groups. For instance, the photodegradation of monuron has been shown to produce 4-chlorophenyl isocyanate, which is then hydrolyzed to 4-chloroaniline. usv.ro

Dechlorination: The cleavage of the carbon-chlorine bond can also occur, although this is often a slower process than the degradation of the side chain. researchgate.net

Table 3: Identified Photodegradation Products of Related Phenylureas

Product Class Specific Example Formation Pathway Reference
Demethylated Products 1-(4-chlorophenyl)-3-methylurea N-demethylation of the parent compound. researchgate.net
Hydroxylated Products Hydroxyphenyl-substituted derivatives Attack by hydroxyl radicals on the aromatic ring. researchgate.net
Urea Transformation Products 4-chlorophenyl isocyanate Transformation of the urea moiety during photolysis. usv.ro

Role of Photosensitizers and Catalysts (e.g., Humic Substances, Titanium Dioxide)

The environmental degradation of this compound, a substituted phenylurea herbicide, can be significantly influenced by the presence of naturally occurring and engineered substances that act as photosensitizers and catalysts. These materials can accelerate the transformation of the herbicide into other compounds, affecting its persistence and potential impact on the environment.

Humic Substances:

Humic substances (HS) are complex, heterogeneous organic molecules ubiquitous in soil and aquatic environments. They play a crucial role in the photochemical fate of many organic pollutants. HS can act as photosensitizers, absorbing sunlight and transferring the energy to other molecules, including pesticides, thereby promoting their degradation.

The photochemical reactivity of humic substances, including fulvic acid (FA) and humic acid (HA), is a key factor in these processes. nih.gov Studies have shown that both FA and HA can undergo photodegradation, with their humic-like and fulvic-like components exhibiting different degradation rates. nih.gov For instance, the photodegradation rates of the fulvic-like and terrestrial humic-like components were found to be significantly higher in HA than in FA. nih.gov This suggests that the specific composition of humic substances in an environment can influence the rate of photosensitized degradation of co-existing contaminants.

The interaction between humic substances and pesticides can be complex. While HS can promote photodegradation, they can also form aggregates with pollutants, potentially leading to their sedimentation and altering their bioavailability. nih.gov The presence of humic acids has been observed to have an inhibitory effect on the adsorption of some pollutants onto microplastics, indicating a competitive interaction. nih.gov

Titanium Dioxide:

Titanium dioxide (TiO2) is a well-known photocatalyst used in various environmental remediation applications. When irradiated with UV light, TiO2 generates highly reactive oxygen species (ROS), such as hydroxyl radicals, which can effectively degrade a wide range of organic pollutants, including phenylurea herbicides. While specific studies on the TiO2-mediated photocatalysis of this compound are not detailed in the provided results, the general principles of photocatalysis suggest it would be a viable degradation pathway. The efficiency of this process depends on factors like the concentration of the catalyst, the intensity of the light source, and the chemical structure of the target compound.

Transport and Distribution in Environmental Compartments

The movement and final destination of this compound in the environment are governed by a combination of its chemical properties and the characteristics of the surrounding environmental compartments, such as soil and water.

Mobility in Soil and Potential for Leaching to Groundwater

The mobility of a pesticide in soil determines its potential to move downwards through the soil profile and contaminate groundwater. researchgate.net This movement is influenced by factors such as the pesticide's water solubility, its adsorption to soil particles, and its persistence in the soil environment. researchgate.net

Several models and indices, such as the Leaching Potential Index (LPI) and the Groundwater Contamination Potential (GWCP), have been developed to assess the risk of groundwater pollution by pesticides. researchgate.net These models typically incorporate parameters like the pesticide's half-life, its soil sorption coefficient normalized to organic carbon content (Koc), and soil properties like organic matter content and water flow. researchgate.net

For phenylurea herbicides, their distribution in soil and water is largely controlled by sorption processes. nih.gov Due to their use in agriculture, these compounds have been detected in various environmental compartments, highlighting their potential for mobility. nih.gov

Adsorption and Sorption to Soil Colloids and Sediments

Adsorption and sorption are key processes that control the fate and transport of pesticides in the environment. These processes involve the binding of the pesticide molecules to the surface of soil particles, colloids, and sediments. The extent of adsorption affects the pesticide's bioavailability for degradation and uptake by organisms, as well as its mobility. nih.gov

The sorption of phenylurea herbicides to soil is influenced by both the properties of the herbicide and the soil characteristics. Soil organic matter (SOM) and clay content are particularly important in the adsorption process. researchgate.netpjsir.org Studies on diuron, a related phenylurea herbicide, have shown that its sorption capacity is dependent on the total colloidal fraction of the soil. researchgate.netpjsir.org

Research on various phenylurea herbicides in tropical soils indicated that the sorption data fitted well to the Freundlich isotherm equation. nih.gov The sorption coefficients were found to be correlated with both soil and herbicide properties. nih.gov For instance, among the studied phenylurea herbicides, chlorotoluron exhibited higher sorption than isoproturon in river sediments, which was attributed to stronger H-bonding interactions. capes.gov.br

The following table summarizes the sorption behavior of some phenylurea herbicides based on available data:

HerbicideSorption BehaviorKey Influencing FactorsReference
Diuron 40-60% adsorbed by soilsTotal colloidal fraction of the soil researchgate.netpjsir.org
Chlorotoluron Higher sorption than isoproturonStronger H-bonding interactions capes.gov.br
Isoproturon Lower sorption than chlorotoluronWeaker H-bonding interactions capes.gov.br

This table is for illustrative purposes and the values can vary significantly depending on soil type and environmental conditions.

Plant Uptake and Translocation Mechanisms

This compound and related phenylurea herbicides are designed to be taken up by plants to exert their herbicidal effects. The primary route of uptake for many of these compounds is through the root system from the soil solution. researchgate.net

Once absorbed by the roots, the herbicide is then translocated within the plant, primarily through the xylem, to its site of action. For many phenylurea herbicides, the target is the photosystem II (PSII) complex in the chloroplasts. By inhibiting the electron transport chain in photosynthesis, these herbicides disrupt the plant's ability to produce energy, ultimately leading to its death.

The efficiency of plant uptake and translocation can be influenced by the same factors that affect soil mobility and sorption. A higher concentration of the herbicide in the soil solution generally leads to greater uptake by plants. Conversely, strong adsorption to soil particles can reduce its bioavailability for plant uptake.

Ecotoxicological Impact of 1 4 Chlorophenyl 1,3 Dimethylurea on Non Target Organisms

Aquatic Organisms

The introduction of herbicides into aquatic environments, either through runoff or spray drift, can pose a risk to aquatic life. Monolinuron (B160109) is recognized as being very toxic to aquatic life with long-lasting effects. cpachem.com The substance is harmful to aquatic organisms, with special attention given to algae and aquatic plants. herts.ac.uk

Effects on Fish Species

Monolinuron is classified as moderately toxic to fish species in both acute and chronic exposures. herts.ac.uk Acute toxicity is typically measured by the lethal concentration (LC50), which is the concentration of a chemical in water that causes the death of 50% of a test population over a specific period, usually 96 hours. Studies have established LC50 values for several fish species, demonstrating variability in sensitivity among them. For instance, the 96-hour LC50 for Rainbow trout (Oncorhynchus mykiss) is 16.0 mg/L, while for Common carp (B13450389) (Cyprinus carpio), it is 28.0 mg/L. herts.ac.uk Research on the effects of 1.5 mg/L of monolinuron indicated that it could induce changes in the antioxidant enzymatic activity in the liver of fish.

Interactive Data Table: Acute Toxicity of Monolinuron to Various Fish Species

SpeciesScientific NameExposure DurationLC50 (mg/L)Toxicity ClassificationSource
Rainbow troutOncorhynchus mykiss96-hour16.0Moderate herts.ac.uk
Common carpCyprinus carpio96-hour28.0Moderate herts.ac.uk
Bluegill sunfishLepomis macrochirus96-hour29.0Moderate herts.ac.uk
Japanese medakaOryzias latipes48-hour36.0Moderate herts.ac.uk

Effects on Aquatic Invertebrates (e.g., Daphnia)

Aquatic invertebrates, such as the water flea Daphnia magna, are crucial components of freshwater ecosystems, serving as a food source for larger organisms. They are also standard models in ecotoxicology due to their sensitivity to pollutants. Monolinuron is rated as moderately toxic to Daphnia magna. herts.ac.uk The 48-hour acute immobilisation test (OECD Guideline 202) is used to determine the EC50, the concentration at which 50% of the daphnids are immobilised. One study determined the 48-hour EC50 for Daphnia magna to be 13.7 mg/L. herts.ac.uk Another study conducted under static conditions reported a 48-hour EC50 and a No-Observed-Effect Concentration (NOEC) of greater than 40 mg/L. europa.eu

Interactive Data Table: Acute Toxicity of Monolinuron to Daphnia magna

EndpointExposure DurationValue (mg/L)Source
EC5048-hour13.7 herts.ac.uk
EC5048-hour> 40 europa.eu
NOEC48-hour> 40 europa.eu

Terrestrial Organisms

The impact of monolinuron extends to the terrestrial environment, where it can affect a variety of organisms from soil-dwelling invertebrates to wildlife.

Effects on Soil Microorganisms and Earthworms

Soil microorganisms are vital for nutrient cycling and maintaining soil structure. Phenylurea herbicides, including monolinuron, can alter the composition and activity of soil microbial communities. epa.gov While specific quantitative data on the direct impact of monolinuron on microbial populations are limited, the general effects of this class of herbicides suggest a potential for disruption of essential soil processes.

Earthworms, often called "ecosystem engineers," are important for soil aeration, water infiltration, and organic matter decomposition. Monolinuron is classified as moderately toxic to earthworms. herts.ac.uk The standard test for assessing toxicity involves a 14-day exposure to determine the LC50 in soil. For the species Eisenia foetida, the 14-day acute LC50 has been established at 1000 mg of monolinuron per kg of soil. herts.ac.uk

Interactive Data Table: Acute Toxicity of Monolinuron to Earthworms

SpeciesScientific NameEndpointValue (mg/kg soil)Toxicity ClassificationSource
EarthwormEisenia foetida14-day LC501000Moderate herts.ac.uk

Effects on Beneficial Insects (e.g., Bees)

Pollinators like honeybees (Apis mellifera) are essential for the reproduction of many crops and wild plants. The impact of pesticides on these beneficial insects is a major environmental concern. Compared to many other pesticides, monolinuron is considered to have relatively low toxicity to honeybees. herts.ac.uk Toxicity is assessed through oral and contact LD50 tests, which measure the dose required to kill 50% of a test population.

Interactive Data Table: Acute Toxicity of Monolinuron to Honeybees (Apis mellifera)

Exposure RouteExposure DurationLD50 (µ g/bee )Toxicity ClassificationSource
Oral48-hour>200Low herts.ac.uk
Contact48-hour>100Low herts.ac.uk

Analytical and Detection Methodologies for 1 4 Chlorophenyl 1,3 Dimethylurea and Its Metabolites

Chromatographic Techniques for Residue Analysis

Chromatography stands as a cornerstone for the separation and detection of 1-(4-Chlorophenyl)-1,3-dimethylurea and its metabolites. Various chromatographic methods are utilized, each offering distinct advantages in terms of sensitivity, selectivity, and application.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a premier technique for the analysis of this compound. mamavation.com Its high sensitivity and selectivity make it the "gold standard" for determining pesticide residues, including phenylurea herbicides, in environmental and biological samples. nih.gov This method allows for the detection of the parent compound and its metabolites at very low concentrations, often in the parts-per-billion (ppb) range. mamavation.com

The LC-MS/MS method typically involves separating the target analyte from the sample matrix on a liquid chromatography column, followed by ionization and detection in the mass spectrometer. youtube.com The use of multiple reaction monitoring (MRM) mode enhances specificity, where a specific parent ion is selected and fragmented to produce characteristic product ions, creating a unique signature for the compound. researchgate.netnih.gov For instance, in the analysis of multiclass pesticides in water, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been optimized for compounds like Monuron (B1676734), achieving low limits of detection. nih.gov

Table 1: Example LC-MS/MS Parameters for Pesticide Analysis

ParameterConditionReference
ChromatographyUHPLC or HPLC with C18 or similar column nih.govmdpi.com
Mobile PhaseGradient elution with water and acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate researchgate.netmdpi.comnih.gov
IonizationElectrospray Ionization (ESI), often in positive or negative mode researchgate.net
DetectionTandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode researchgate.netnih.gov
Linearity Range (Monuron)0.9 - 2.5 µg/L nih.gov

Gas Chromatography (GC) Applications

Gas chromatography (GC) is another established technique for the analysis of pesticide residues. researchgate.net However, its application for phenylurea herbicides like this compound can be challenging due to their thermal instability. researchgate.net Direct analysis by GC can lead to the degradation of the compound in the hot injector port, resulting in inaccurate quantification.

To overcome this, derivatization is often necessary before GC analysis. researchgate.net This process converts the analyte into a more volatile and thermally stable derivative. An alternative is to use analytical methods that confirm the thermal stability of the specific compound being tested. nih.gov For certain methoxyurea (B1295109) herbicides, for example, GC with a nitrogen-phosphorus detector (NPD) has been successfully used for direct determination in food samples like potatoes after extraction. nih.gov This method demonstrated good recoveries (84-101%) and detection limits in the nanogram per gram (ng/g) range. nih.gov

Thin Layer Chromatography (TLC) for Byproduct Determination

Thin Layer Chromatography (TLC) is a simple, cost-effective, and versatile method used for the qualitative and semi-quantitative analysis of pesticides and their byproducts. libretexts.orgwjpls.org It is particularly useful for monitoring the progress of reactions or identifying components in a mixture based on their differential migration on a stationary phase. chemistryhall.com

For the analysis of this compound, TLC can effectively separate it from other related compounds and potential byproducts. The separation relies on the different affinities of the compounds for the stationary phase (commonly silica (B1680970) gel) and the mobile phase (a solvent system). libretexts.orgwjpls.org For example, a study demonstrated the separation of Monuron from Linuron (B1675549) and Hexazinone on a silica gel plate using a mobile phase of petroleum ether and acetone. After separation, the spots are visualized, often under UV light, and their Retention Factor (Rf) values are calculated to aid in identification. chemistryhall.com

Table 2: Example TLC System for Phenylurea Herbicide Separation

ParameterConditionReference
Stationary PhaseSilica gel plate
Mobile PhasePetroleum ether (40–60°C)–acetone (7 + 3)
AnalyteMonuron
DetectionViewing under UV light

Sample Preparation and Extraction Methods (e.g., Solid-Phase Extraction)

Effective sample preparation is a critical step to isolate this compound and its metabolites from complex matrices like soil, water, or biological tissues, and to concentrate them prior to chromatographic analysis. researchgate.net Solid-Phase Extraction (SPE) is a widely adopted and powerful technique for this purpose. nih.govsciepublish.com

SPE offers versatility, speed, and selectivity by using a solid sorbent material packed into a cartridge to retain the analytes of interest from a liquid sample. nih.gov The process generally involves four steps:

Conditioning: The sorbent is treated with a solvent to activate it.

Loading: The sample is passed through the cartridge, and the analytes adsorb to the sorbent.

Washing: Interfering substances are washed away with a solvent that does not elute the analytes.

Elution: A different solvent is used to desorb the analytes from the sorbent, collecting them in a concentrated form.

For the analysis of phenylurea herbicides in water, Oasis HLB cartridges are commonly used. nih.gov The sample is first acidified and passed through the conditioned cartridge. After washing, the retained herbicides are eluted with a solvent mixture, such as methanol (B129727) and ethyl acetate. nih.gov The eluate is then evaporated and reconstituted in a suitable solvent for LC-MS or GC analysis. nih.gov This preconcentration step is crucial for achieving the low detection limits required for residue analysis. nih.gov

Advanced Techniques for Degradation Product Characterization

Understanding the fate of this compound in the environment requires the characterization of its degradation products. Advanced spectroscopic techniques are indispensable for elucidating the structures of these new compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the structural elucidation of organic molecules, making it highly valuable for identifying unknown metabolites and degradation products. researchgate.netnih.gov Unlike mass spectrometry, which provides mass-to-charge ratio information, NMR provides detailed information about the chemical environment of atoms (typically ¹H, ¹³C, ¹⁵N) within a molecule. nih.govnih.gov This allows for the precise determination of molecular structure. researchgate.net

In the context of this compound, NMR can be used to characterize products formed through environmental or metabolic degradation. While direct NMR studies on the degradation products of this specific compound are not widely published, related research provides a strong precedent. For example, quantitative on-line NMR has been used to study the reaction of 1,3-dimethylurea (B165225) with formaldehyde, which serves as a model system for urea-based compounds. nih.gov This study successfully identified and quantified intermediates and products, providing chemical shift data for ¹H, ¹³C, and ¹⁵N nuclei. nih.gov Such data is critical for confirming the identity of degradation products that may result from the breakdown of the urea (B33335) side chain. Two-dimensional NMR techniques, such as COSY and HMBC, can further help in piecing together the complete structure of unknown degradation products. researchgate.net

Electrochemistry-Coupled Techniques for Environmental Degradation Simulation

The study of the environmental fate of herbicides like this compound is crucial for assessing their potential ecological impact. Simulating the metabolic and degradation pathways of these compounds under controlled laboratory conditions provides valuable insights into their persistence, transformation products, and potential toxicity. Electrochemistry-coupled techniques have emerged as a powerful and efficient tool for mimicking the oxidative degradation processes that phenylurea herbicides undergo in the environment. rsc.orgresearchgate.net

This approach offers a significant advantage over traditional in vitro or in vivo models by providing a less complex matrix and enabling the rapid identification of transient and stable transformation products. researchgate.net By applying an electric potential to a solution containing the parent compound, researchers can simulate the metabolic oxidation reactions that occur in natural systems, often mediated by enzymes like cytochrome P450. The resulting degradation products can then be identified and characterized using sensitive analytical techniques.

A key methodology in this field is the coupling of electrochemistry (EC) with liquid chromatography (LC) and high-resolution mass spectrometry (HRMS). rsc.org In this setup, the herbicide is first oxidized in an electrochemical cell. The resulting mixture of the parent compound and its degradation products is then separated by liquid chromatography, and the individual components are subsequently analyzed by mass spectrometry. This hyphenated system allows for the precise determination of the mass-to-charge ratio of the products, facilitating their structural elucidation.

Research on phenylurea herbicides, a class to which this compound belongs, has successfully utilized EC-LC/HRMS to simulate various environmental degradation reactions. rsc.org These studies have demonstrated the ability of electrochemistry to mimic key transformation pathways, including:

Hydroxylation: The addition of a hydroxyl group (-OH) to the aromatic ring or alkyl side chains.

Dealkylation: The removal of methyl or other alkyl groups.

Hydrolytic Substitution: The replacement of a chlorine atom with a hydroxyl group.

Formation of Unstable Intermediates: The generation of reactive species like quinone imines, which are often difficult to detect using conventional methods. rsc.org

Simulated Reaction Description Relevance to Phenylurea Herbicides
Aromatic HydroxylationAddition of a hydroxyl group to the phenyl ring.A primary degradation pathway observed for many phenylurea herbicides.
Alkyl Carbon HydroxylationAddition of a hydroxyl group to a methyl or other alkyl substituent.Leads to the formation of hydroxylated metabolites.
Hydrolytic DechlorinationReplacement of the chlorine atom with a hydroxyl group.A detoxification pathway that reduces the toxicity of the molecule.
DehydrogenationRemoval of hydrogen atoms, often leading to the formation of double bonds or ring structures.Can result in the formation of various transformation products.
ConjugationTrapping of unstable intermediates, such as quinone imines, with molecules like glutathione (B108866) (GSH).Mimics phase II metabolic reactions, providing insight into detoxification pathways. rsc.org

Agricultural and Ecological Research Applications of 1 4 Chlorophenyl 1,3 Dimethylurea

Efficacy in Weed Management Systems

Research has focused on the efficacy of 1-(4-chlorophenyl)-1,3-dimethylurea in controlling a range of weed species across different cropping systems.

Control of Specific Weed Species in Various Crops

Studies have demonstrated the effectiveness of this compound and other phenylurea herbicides like linuron (B1675549) and metoxuron (B1676524) in controlling broad-leaved weeds in carrot crops. ausveg.com.auucanr.edu Carrots are particularly vulnerable to weed competition in the initial four weeks of growth due to their slow development and sparse foliage, making effective weed management crucial for yield. ucanr.edu In crops like carrots and cilantro, which are often densely planted, chemical weed control is essential as mechanical methods are not feasible. ucanr.edu

In Australian carrot production, growers have relied on herbicides such as linuron for the control of broadleaf weeds. ausveg.com.au Research has also explored the use of herbicides like prometryn (B1678245) and pendimethalin (B1679228) for this purpose. ausveg.com.auucanr.edu For grass weed control in carrots, selective post-emergent herbicides are available. ausveg.com.au

The following table provides an overview of the use of various herbicides in carrot cultivation:

HerbicideType of Weeds ControlledApplication Timing
LinuronBroadleaf weedsPre-emergence and Post-emergence ausveg.com.auucanr.eduucanr.edu
MetoxuronBroadleaf weedsPost-emergence ausveg.com.au
PrometrynBroadleaf weedsPre-emergence and Post-emergence ausveg.com.auucanr.eduucanr.edu
TrifluralinAnnual grasses and some broadleaf weedsPre-plant incorporated ucanr.educlemson.edu
PendimethalinBroadleaf weeds- ausveg.com.auucanr.edu
ClethodimGrass weedsPost-emergence ucanr.edu
SethoxydimGrass weedsPost-emergence ucanr.edu
This table is for informational purposes only and does not constitute a recommendation for use.

Comparative Studies with Other Phenylurea Herbicides

Comparative studies have been conducted to evaluate the performance of this compound relative to other phenylurea herbicides. For instance, research has compared the efficacy of herbicides like linuron and metoxuron for broadleaf weed control in carrots. ausveg.com.au These studies help in understanding the relative strengths and weaknesses of different compounds within the same chemical family, aiding in the selection of the most appropriate herbicide for a given situation.

Factors Influencing Herbicide Performance in Field Conditions

The effectiveness of this compound in real-world settings is influenced by several factors, including the use of adjuvants and the timing of application.

Adjuvant Effects on Efficacy

Adjuvants are substances added to a herbicide formulation to enhance its performance. apparentag.com.au They can improve the wetting, spreading, and penetration of the herbicide on the target weed's surface. apparentag.com.au Common types of adjuvants include surfactants, oils (such as emulsifiable oils), and nitrogen-based fertilizers. apparentag.com.au

Research has shown that the addition of certain adjuvants can positively impact the efficacy of herbicides under specific conditions. For example, in dry conditions, a silicon-based adjuvant was found to improve the effectiveness of the herbicide flurochloridone (B1673481) on Fallopia convolvulus. researchgate.net The choice of adjuvant is critical and should be based on the specific herbicide and target weed species to ensure maximum performance and crop safety. apparentag.com.au

Optimization of Application Timing

The timing of herbicide application is a critical factor in achieving optimal weed control. For instance, in carrots, post-emergence applications of linuron and prometryn are timed according to the crop's growth stage to maximize weed control while minimizing crop injury. ucanr.edu Applying herbicides when weeds are at a susceptible growth stage is key to their effectiveness. mdpi.com For example, some organic herbicides have shown greater efficacy on younger weeds. mdpi.com

Research on Herbicide Resistance Mechanisms in Target Weeds

The repeated use of herbicides with the same mode of action can lead to the development of herbicide-resistant weed populations. youtube.comyoutube.com Herbicide resistance is the inherited ability of a weed to survive a herbicide application that would normally be lethal. youtube.com

Mechanisms of herbicide resistance are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov

Target-Site Resistance (TSR): This occurs due to genetic mutations in the protein that the herbicide targets, preventing the herbicide from binding effectively. nih.gov

Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. These can include reduced herbicide uptake and translocation, or increased metabolic detoxification of the herbicide by the plant. nih.govnih.gov

Research has identified cross-resistance, where a weed biotype develops resistance to multiple herbicides with the same mechanism of action. researchgate.net For example, triazine-resistant smooth pigweed has shown slight resistance to the phenylurea herbicide linuron. researchgate.net This highlights the importance of understanding resistance mechanisms to develop sustainable weed management strategies.

Post-Harvest Residual Effects on Subsequent Crops

The persistence of this compound, commonly known as monuron (B1676734), in agricultural soils presents a significant area of research concerning its post-harvest residual effects on subsequent crops. As a phenylurea herbicide, monuron is recognized for its long soil activity, which can lead to carryover and potentially impact the growth and yield of rotational crops. nih.gov The duration of its persistence is influenced by several factors, including the initial application rate, soil characteristics such as organic matter content and pH, and climatic conditions like rainfall and temperature. ijabbr.com

Research indicates that the degradation rate of monuron in soil is dose-dependent. At an application rate of 1.8 kg/ha , monuron can decompose within a year. However, when the application rate is increased to 3.6 kg/ha , approximately 15-10% of the chemical may remain in the soil after the same period. who.int At even heavier application rates, its dissipation can take up to three years. who.int This persistence necessitates careful consideration of crop rotation schedules to avoid phytotoxicity in sensitive succeeding crops. who.int

The susceptibility of rotational crops to monuron residues varies. While some crops may tolerate certain levels of residual monuron, others can experience significant negative effects. For instance, corn has been noted to be tolerant to diuron (B1670789), a closely related phenylurea herbicide, suggesting a potential tolerance to monuron as well. nih.gov Conversely, studies on other persistent herbicides like those in the sulfonylurea class, which also rely heavily on microbial degradation, have shown that crops like radish, Italian ryegrass, and various legumes are highly sensitive to residues. epa.govnih.gov Research on the residual effects of the phenylurea herbicide diuron has shown that phytotoxicity thresholds for crops like wheat, chickpea, and canola are highly dependent on soil type, with greater bioavailability and potential for injury in sandy soils with low organic matter. nih.govresearchgate.net Given the similar mode of action and chemical family, these findings suggest that small-seeded legumes and other sensitive species could be at risk when planted in fields previously treated with monuron. epa.gov

The primary concern for rotational crops is carryover injury, which can manifest as stunting, reduced biomass, or stand failure, rather than the accumulation of residues in harvested products, especially for non-food or feed cover crops. who.intepa.gov The potential for herbicide carryover is heightened in dry conditions, as microbial degradation, a key pathway for monuron breakdown, is significantly reduced in the absence of adequate soil moisture. europa.eu Therefore, assessing the risk of residual effects involves considering the herbicide's half-life, the sensitivity of the rotational crop, and the environmental conditions following application. epa.gov

Table 1: Persistence and Factors Influencing Post-Harvest Residual Effects of this compound (Monuron)

FactorInfluence on Residual EffectsResearch Findings
Persistence (Half-life) The time required for 50% of the herbicide to degrade. Longer half-life increases the risk of carryover.The field half-life of monuron can range from under 30 days to 166 days, depending on soil and climatic conditions. minoruses.eu
Application Rate Higher rates lead to longer persistence and greater potential for crop injury.At 3.6 kg/ha , 10-15% of monuron can remain after one year; at higher rates, persistence can extend to three years. who.int
Soil Characteristics Soil type, organic matter, and pH affect herbicide availability and degradation.Phenylurea herbicides are more persistent in soils with higher clay and organic matter content due to adsorption. ijabbr.com
Climatic Conditions Rainfall and temperature are crucial for microbial and chemical degradation.Dry and cold conditions slow down degradation, increasing the risk of carryover to the next season. europa.eu
Rotational Crop Sensitivity Different crops have varying levels of tolerance to herbicide residues.Small-seeded legumes and mustards are often sensitive to phenylurea herbicide residues. epa.gov Corn may exhibit tolerance. nih.gov

Environmental Risk Assessment Frameworks in Agricultural Contexts

The environmental risk assessment (ERA) for this compound (monuron) in agricultural settings follows a structured framework designed to evaluate its potential adverse effects on non-target organisms and ecosystems. europa.eu This process is fundamental for regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) to establish guidelines and restrictions for pesticide use. epa.goveuropa.eu The ERA for pesticides like monuron integrates data on its environmental fate (persistence, mobility, and degradation) and its ecotoxicity. europa.eu

A key component of the ERA is the calculation of a Risk Quotient (RQ). The RQ is a ratio that compares the Predicted Environmental Concentration (PEC) of the pesticide to a relevant ecotoxicological endpoint, such as the No-Observed-Adverse-Effect Concentration (NOAEC) or the concentration causing 50% mortality (LC50) or effect (EC50) in a test population. epa.govepa.gov

RQ = Predicted Environmental Concentration (PEC) / Ecotoxicological Endpoint

If the RQ value exceeds a predetermined Level of Concern (LOC), it indicates a potential risk that may require further investigation or regulatory action. epa.gov For aquatic ecosystems, the PEC is estimated for water bodies adjacent to treated fields, considering factors like runoff and spray drift. For terrestrial ecosystems, the PEC in soil is evaluated.

The ecotoxicological data for monuron indicates varying levels of toxicity across different organisms. It is generally considered to have low acute toxicity to birds, fish, and bees, but moderate toxicity to mammals. biorxiv.org However, its high potential for leaching into groundwater is a significant concern. biorxiv.org The risk assessment framework considers different trophic levels to understand the potential impact on the food web. medcraveonline.com This includes primary producers (algae and aquatic plants), primary consumers (invertebrates like Daphnia magna), and secondary consumers (fish). medcraveonline.comunb.br

Regulatory frameworks for pesticides are comprehensive, often requiring studies on metabolism in rotational crops if the substance is persistent. europa.eufao.orgctgb.nl For monuron, its persistence in soil triggers the need for such assessments to determine if residues could accumulate in subsequent food or feed crops. fao.org These frameworks also establish maximum residue limits (MRLs) for food and feed commodities and guideline values for drinking water to protect public health. who.intiupac.org Given that monuron is considered an obsolete herbicide in some regions like the European Union, its use is highly restricted, though import tolerances for residues in food products may still exist. biorxiv.org

Table 2: Ecotoxicological Data for this compound (Monuron)

Organism GroupSpeciesEndpointValue (µg/L)Source
Fish Oncorhynchus mykiss (Rainbow trout)96-hr LC5014,700 biorxiv.org
Aquatic Invertebrates Daphnia magna48-hr EC5012,300 biorxiv.org
Aquatic Plants Navicula pelliculosa (Diatom)5-day EC5038 biorxiv.org
Algae Chlorella pyrenoidosa72-hr EC5030 biorxiv.org
Earthworms Eisenia fetida14-day LC50>1000 mg/kg soil biorxiv.org

Theoretical and Computational Studies on 1 4 Chlorophenyl 1,3 Dimethylurea

Structure-Activity Relationship (SAR) Analysis of Substituted Urea (B33335) Derivatives

Structure-activity relationship (SAR) studies are crucial in understanding how the chemical structure of a compound influences its biological or chemical activity. For substituted urea derivatives, including 1-(4-chlorophenyl)-1,3-dimethylurea, SAR analyses have highlighted the importance of specific structural features.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural or physicochemical properties of compounds with their activities, have been developed for phenylurea herbicides. frontiersin.org These models often use descriptors such as hydrophobicity (logP), electronic parameters (e.g., Hammett constants), and steric factors to predict the activity of new derivatives. For example, the lipophilicity and molecular dipole moment have been identified as important properties influencing the behavior of phenylurea herbicides. eurekaselect.com

The general findings from SAR studies on related compounds suggest that the 4-chloro substitution on the phenyl ring of this compound is a key determinant of its activity profile. The combination of this halogen substituent with the dimethylated urea group creates a specific electronic and steric arrangement that dictates its interactions and, consequently, its function.

Molecular Modeling and Simulation of Degradation Processes

Molecular modeling and simulation techniques are instrumental in elucidating the complex mechanisms of chemical degradation. These computational methods allow for the investigation of reaction pathways and the stability of intermediates that may be difficult to observe experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to study the degradation of various organic pollutants, including phenylurea herbicides. DFT calculations can predict the reactivity of different sites within a molecule and model the transition states of reaction pathways.

For phenylurea compounds, DFT studies can help to understand the mechanisms of oxidative degradation, for instance, by hydroxyl radicals (•OH), which are highly reactive species present in advanced oxidation processes. These calculations can determine the most likely sites of radical attack on the this compound molecule. Potential reaction pathways include hydroxylation of the aromatic ring, N-demethylation, and oxidation of the methyl groups. rsc.org By calculating the activation energies for these different pathways, DFT can predict the major degradation products.

For phenylurea herbicides, models have been developed to assess their phototransformation kinetics in surface waters. nih.gov These models consider various photochemical processes, including direct photolysis (degradation by direct absorption of light) and indirect photolysis (degradation initiated by other light-absorbing substances in the water, such as dissolved organic matter). nih.govresearchgate.net

Model calculations for a range of phenylurea herbicides suggest that their photochemical persistence can vary significantly depending on their specific chemical structure and the environmental conditions. nih.gov For instance, reactions with hydroxyl radicals and triplet states of chromophoric dissolved organic matter are often the main transformation pathways. nih.gov The direct photolysis of para-halogenated phenylureas can proceed via the formation of a carbene intermediate. rsc.org While specific models exclusively for this compound are not extensively detailed in the provided results, the general principles derived from studies on similar compounds like monuron (B1676734) and diuron (B1670789) are applicable. rsc.orgnih.govacs.orgacs.org

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are fundamental for determining the structure of molecules and understanding the nature of chemical bonds and intermolecular interactions.

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and studying hydrogen bonding. nih.gov The urea group in this compound contains a carbonyl group (C=O) and an N-H group, both of which are involved in hydrogen bonding.

The position of the C=O stretching vibration in the IR spectrum is particularly sensitive to its environment. nih.gov In the solid state or in concentrated solutions, intermolecular hydrogen bonds between the N-H group of one molecule and the C=O group of another can form. These interactions cause a shift in the absorption frequencies of both the N-H and C=O stretching bands. Studies on similar trisubstituted ureas have shown that the analysis of the carbonyl stretching region is key to understanding the hydrogen-bonding states. nih.gov The presence and nature of these hydrogen bonds influence the physical properties of the compound, such as its melting point and solubility.

While a specific crystal structure for this compound was not found, analysis of a closely related compound, 3-(2-(4-chlorophenyl)-3-hydroxy-3,3-diphenylpropyl)-1,1-dimethylurea, demonstrates the types of insights that can be gained. researchgate.net Such studies reveal details about the planarity of the phenylurea group and the torsion angles between the phenyl ring and the urea moiety. Furthermore, crystal structure analysis elucidates the network of intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystal lattice. These interactions are crucial for understanding the solid-state properties of the compound.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(4-Chlorophenyl)-1,3-dimethylurea?

The compound is typically synthesized via nucleophilic substitution or carbamate-mediated reactions. For example, urea derivatives can react with 4-chlorophenyl isocyanate in dichloromethane or ethanol under controlled temperatures (e.g., 65°C) to yield the target compound. Purification often involves column chromatography or recrystallization, with yields ranging from 58% to 75% depending on solvent choice and reaction time . Key analytical tools for verification include 1H NMR^1 \text{H NMR} (e.g., δ 2.82 ppm for methyl groups) and IR spectroscopy (e.g., 1636 cm1^{-1} for urea C=O stretching) .

Q. What analytical techniques are recommended for characterizing this compound?

High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight (e.g., observed 317.1413 vs. calculated 317.1415 for C18_{18}H22_{22}N2_2OCl) . Nuclear magnetic resonance (NMR) spectroscopy provides structural details, such as methyl group environments (1H NMR^1 \text{H NMR}) and aromatic ring substitution patterns (13C NMR^{13} \text{C NMR}) . Infrared (IR) spectroscopy identifies functional groups like urea (1636 cm1 ^{-1}) and aromatic C-Cl bonds .

Q. How does this compound behave in environmental matrices?

As a substituted urea herbicide, it inhibits photosynthesis by blocking plastoquinone binding in Photosystem II (PSII). Environmental degradation involves hydrolysis (pH-dependent) and microbial action, producing metabolites like 3-(4-chlorophenyl)-1-methylurea. Stability studies in water show half-lives ranging from 30–90 days, depending on sunlight exposure and microbial activity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in synthesizing this compound?

Optimization involves solvent selection (polar aprotic solvents like acetonitrile enhance reactivity), temperature modulation (65–80°C for faster kinetics), and catalyst use (e.g., DABCO for carbamate reactions). Parallel reaction screening with varying stoichiometric ratios (e.g., 1:1.2 urea:isocyanate) can maximize yield. Post-reaction purification via gradient elution in HPLC or flash chromatography minimizes byproducts .

Q. What strategies resolve contradictions in reported degradation pathways of this compound?

Conflicting metabolite data (e.g., dichlorophenyl vs. monochlorophenyl derivatives) require advanced LC-MS/MS with isotopic labeling to trace degradation intermediates. Comparative studies under controlled pH, UV light, and microbial consortia can clarify dominant pathways. Cross-referencing with crystallographic data (e.g., bond dissociation energies from X-ray structures) helps validate proposed mechanisms .

Q. What challenges arise in crystallographic analysis of this compound derivatives?

Crystallization difficulties stem from the compound’s low symmetry and flexible urea moiety. Slow vapor diffusion using ethanol/water mixtures improves crystal quality. X-ray diffraction (e.g., Cu-Kα radiation) reveals torsional angles between aromatic rings and urea planes, critical for understanding herbicide-receptor interactions. Disorder in methyl groups may require refinement with constrained occupancy .

Q. How can researchers quantify trace levels of this compound in complex biological samples?

Solid-phase extraction (SPE) with C18 cartridges pre-concentrates the analyte. Quantification via HPLC-UV (λ = 254 nm) or UPLC-QTOF-MS achieves detection limits of 0.1 ppb. Matrix effects in plant tissues are mitigated using deuterated internal standards (e.g., D6_6-labeled analog). Method validation follows ICH guidelines for linearity (R2^2 > 0.995) and recovery (85–115%) .

Q. What spectral artifacts in NMR complicate structural elucidation of this compound analogs?

Diastereotopic methyl groups (e.g., δ 2.63 vs. 2.82 ppm) may split into doublets due to restricted rotation. Aromatic coupling patterns (e.g., meta-Cl substitution) require 2D NMR (COSY, HSQC) to distinguish from ortho/para isomers. Solvent-induced shifts (e.g., MeOD vs. CDCl3_3) must be accounted for in peak assignments .

Q. How should stability studies be designed to assess this compound under varying environmental conditions?

Forced degradation studies include:

  • Hydrolysis : 0.1 M HCl/NaOH at 40°C for 48 hr.
  • Photolysis : UV light (λ = 365 nm) in quartz cells.
  • Thermal stress : 60°C in dry air for 30 days.
    Degradation products are profiled using HRMS and compared to reference standards. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .

Q. What mechanistic insights explain the phytotoxicity of this compound compared to other urea herbicides?

The 4-chlorophenyl group enhances binding affinity to the D1 protein in PSII, disrupting electron transport. Computational docking (e.g., AutoDock Vina) shows van der Waals interactions with Phe255_{255} and His215_{215} residues. Competitive assays with atrazine reveal higher Ki values, indicating stronger inhibition .

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